
2,4-Dichloropyridine-5-boronic acid pinacol ester
Vue d'ensemble
Description
2,4-Dichloropyridine-5-boronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including Suzuki-Miyaura coupling .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. One of the notable reactions is the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This reaction allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
- Role of 2,4-Dichloropyridine-5-boronic acid pinacol ester : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Application : 2,4-Dichloropyridine-5-boronic acid pinacol ester is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds have potential as DYRK1A inhibitors .
- Role in Protodeboronation : The compound undergoes protodeboronation reactions, where boronic esters are converted to organotrifluoroborate and pinacol derivatives. These reactions have been studied for their stereospecificity and diastereoselectivity .
Suzuki–Miyaura Coupling
Synthesis of Pyridazino [4,5-b]indol-4-ones and Pyridazin-3(2H)-one Analogues
Protodeboronation Reactions
Safety and Hazards
While the specific safety and hazards of 2,4-Dichloropyridine-5-boronic acid pinacol ester are not available, similar compounds like 2-Chloro-4-pyridinylboronic acid pinacol ester are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mécanisme D'action
Target of Action
The primary targets of 2,4-Dichloropyridine-5-boronic acid pinacol ester are organic synthesis processes, particularly those involving carbon-carbon bond formation . The compound is a valuable building block in these processes, with its boron moiety capable of being converted into a broad range of functional groups .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the compound participating in electronically divergent processes with a metal catalyst, such as palladium . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are facilitated by the boron moiety of the compound, which can be converted into a broad range of functional groups .
Pharmacokinetics
It’s worth noting that the compound’s stability and ease of purification make it a valuable component in organic synthesis . Its stability also presents challenges, particularly when it comes to the removal of the boron moiety at the end of a sequence if required .
Result of Action
The compound’s action results in the formation of new organic compounds through carbon-carbon bond formation . For example, it has been used in the formal anti-Markovnikov hydromethylation of alkenes . The compound’s protodeboronation has also been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is usually bench stable, easy to purify, and often even commercially available . It’s important to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam . Additionally, the compound’s susceptibility to hydrolysis is dependent on the pH, with the rate of reaction considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSAGFRLGTXEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyridine-5-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3107687.png)

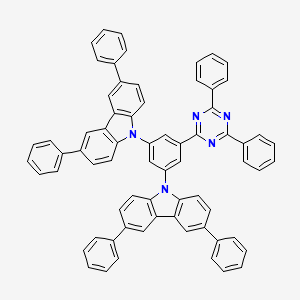
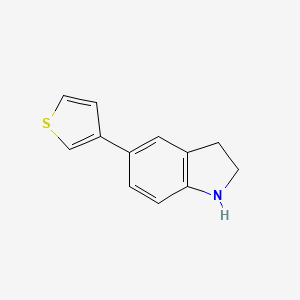


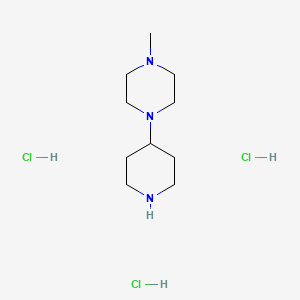
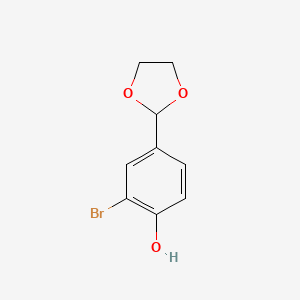
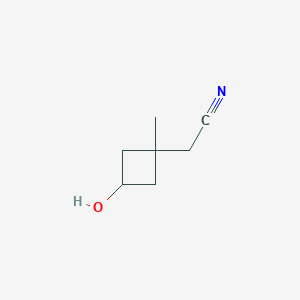



![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)